molecular formula C21H23ClN2O3 B3392860 (9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride CAS No. 1445804-25-0

(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride

Cat. No.: B3392860
CAS No.: 1445804-25-0
M. Wt: 386.9 g/mol
InChI Key: AITYSEIPPUMOHL-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a fluorene moiety, a bicyclic diazabicyclo structure, and a carboxylate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the reaction of fluorene derivatives with appropriate bicyclic diazabicyclo intermediates. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies.

  • Industry: Use in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which it is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 9-Fluorenylmethyl chloroformate

  • (9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate

Uniqueness: (9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride stands out due to its unique bicyclic structure and the presence of both fluorene and carboxylate groups, which can offer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3.ClH/c24-21(23-14-9-22-10-15(23)12-25-11-14)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20,22H,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITYSEIPPUMOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Oxa-7,9-diaza-bicyclo[3.3.1]nonane-7,9-dicarboxylic acid 7-tert-butyl ester 9-(9H-fluoren-9-ylmethyl) ester (1.29 g, 2.76 mmol) was dissolved into a 4N solution of HCl in 1,4-dioxane (10 mL). The resulting mixture was stirred at RT for 1.5 hours, and then concentrated under vacuum to give a colorless oil. The oil was taken up with Et2O (20 ml) and a precipitation occurred. The precipitate was filtered off, washed with Et2O (2×) and dried under vacuum to give the title compound as a white powder (1.06 g, 92%). 1H NMR (300 MHz, DMSO-d6) δ 9.81 (s, 1H), 8.22 (s, 1H), 7.90 (d, J=7.3 Hz, 2H), 7.64 (d, J=7.4 Hz, 2H), 7.47-7.31 (m, 4H), 4.61-4.44 (m, 2H), 4.31 (t, J=6.0 Hz, 1H), 4.07 (s, 1H), 4.02-3.84 (m, 3H), 3.62-3.53 (m, 1H), 3.51-3.37 (m, 3H), 3.09-2.90 (m, 2H). HPLC (max plot) 97.4%; Rt 2.94 min. UPLC/MS: (MS+) 351.3 ([M+H]+).
Name
3-Oxa-7,9-diaza-bicyclo[3.3.1]nonane-7,9-dicarboxylic acid 7-tert-butyl ester 9-(9H-fluoren-9-ylmethyl) ester
Quantity
1.29 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Reactant of Route 3
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(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Reactant of Route 4
(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Reactant of Route 5
(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride

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